molecular formula C11H11NO4 B13681190 Ethyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate

Ethyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate

Cat. No.: B13681190
M. Wt: 221.21 g/mol
InChI Key: IUCRMKYAYKMXJJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring and an oxazole ring, both of which are known for their diverse chemical reactivity and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furyl methyl ketone with ethyl oxalyl chloride in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furans and oxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets. The furan and oxazole rings can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate is unique due to its combined furan and oxazole rings, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

ethyl 2-(furan-2-yl)-5-methyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C11H11NO4/c1-3-14-11(13)9-7(2)16-10(12-9)8-5-4-6-15-8/h4-6H,3H2,1-2H3

InChI Key

IUCRMKYAYKMXJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C2=CC=CO2)C

Origin of Product

United States

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